4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide
Description
Significance of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of medicinal chemistry. Their prevalence is underscored by the fact that a vast majority of commercially available drugs feature at least one heterocyclic ring. This widespread use stems from their structural diversity and their ability to engage in various interactions with biological targets such as enzymes and receptors. The presence of heteroatoms like nitrogen, sulfur, and oxygen introduces unique physicochemical properties, including polarity, hydrogen bonding capacity, and specific conformational preferences, which are critical for achieving desired pharmacological activity and pharmacokinetic profiles.
Thiazole (B1198619) Moiety as a Privileged Scaffold in Pharmaceutical Research
The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. This designation reflects its recurring presence in a multitude of biologically active compounds across different therapeutic areas. The versatility of the thiazole nucleus allows it to serve as a versatile building block for the synthesis of diverse molecular architectures.
The importance of the thiazole ring has been recognized since the discovery of thiamine (B1217682) (Vitamin B1), which contains a thiazole moiety and is essential for metabolism. Historically, the development of sulfonamide antibiotics, such as Sulfathiazole, further cemented the role of thiazoles in treating infectious diseases. eurekaselect.com In contemporary pharmaceutical research, the thiazole scaffold remains highly relevant and is a key component of numerous modern drugs. nih.gov Its continued importance is driven by the consistent discovery of new biological activities associated with thiazole derivatives and the development of efficient synthetic methodologies, such as the Hantzsch thiazole synthesis, for their preparation. chemhelpasap.comnih.gov
The thiazole nucleus is associated with an exceptionally broad spectrum of pharmacological activities. nih.gov This structural motif is found in drugs with applications ranging from antimicrobial and antiviral to anticancer and anti-inflammatory therapies. globalresearchonline.netnih.gov The electronic properties of the thiazole ring and its ability to be readily substituted at various positions allow for the fine-tuning of its biological activity, making it an attractive core for the design of new therapeutic agents. nih.gov
Below is an interactive data table showcasing examples of approved drugs that contain the thiazole scaffold, highlighting its therapeutic diversity.
| Drug Name | Therapeutic Class | Key Function |
| Ritonavir | Antiretroviral | HIV Protease Inhibitor eurekaselect.com |
| Dasatinib | Anticancer | Kinase Inhibitor globalresearchonline.net |
| Meloxicam | Anti-inflammatory | NSAID (COX-2 Inhibitor) globalresearchonline.net |
| Famotidine | Anti-ulcer | H2 Receptor Antagonist nih.gov |
| Cefdinir | Antibiotic | Cephalosporin nih.gov |
| Abafungin | Antifungal | Ergosterol (B1671047) Biosynthesis Inhibitor eurekaselect.com |
| Tiazofurin | Antineoplastic | IMP Dehydrogenase Inhibitor eurekaselect.com |
| Nitazoxanide | Antiparasitic | Thiazolide globalresearchonline.net |
Rationale for Academic Investigation of 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide
The specific compound, this compound, combines three key structural features that are of significant interest in medicinal chemistry: a phenyl ring substituted with a fluorine atom, a 1,3-thiazole core, and a 2-amine group. The hydrobromide salt form is typically prepared to enhance properties such as solubility and stability for research and development purposes. The rationale for its investigation is built upon the strategic combination of these components.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.com Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom, yet it can profoundly alter a molecule's electronic properties. benthamscience.comnih.gov
Key effects of fluorine substitution include:
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable position can block this process, thereby increasing the drug's half-life. tandfonline.com
Binding Affinity: Fluorine can enhance binding affinity to target proteins through various non-covalent interactions, including favorable electrostatic and hydrophobic interactions. benthamscience.comresearchgate.net The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which can be crucial for receptor binding. nih.gov
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. researchgate.netnih.gov
The presence of the 4-fluorophenyl group is a common tactic used to improve the pharmacokinetic and pharmacodynamic profile of a potential drug molecule. nih.gov
The 2-aminothiazole (B372263) moiety is a particularly important pharmacophore within the broader class of thiazole derivatives. scholarsresearchlibrary.com This scaffold is present in a number of clinically used drugs and is a frequent starting point for the development of new therapeutic agents. nih.govscispace.com The amino group at the 2-position provides a convenient handle for further chemical modification, allowing for the synthesis of large libraries of compounds for screening. mdpi.com Derivatives of 2-aminothiazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govscholarsresearchlibrary.commdpi.com The investigation of molecules like 4-(4-fluorophenyl)-1,3-thiazol-2-amine (B189679) is driven by the proven track record of this core structure in yielding potent and selective bioactive compounds. scholarsresearchlibrary.com
The combination of the privileged 2-aminothiazole scaffold with the strategic placement of a fluorine atom on a phenyl substituent creates a molecule with a high potential for novel biological activity and favorable drug-like properties, making this compound a logical and compelling subject for academic and pharmaceutical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S.BrH/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWDOSAFVVYLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Fluorophenyl 1,3 Thiazol 2 Aminehydrobromide and Analogues
Hantzsch Thiazole (B1198619) Synthesis: Principles and Applications
The Hantzsch thiazole synthesis, first described in the late 19th century, remains one of the most classical and widely utilized methods for the preparation of thiazole derivatives. derpharmachemica.comijper.org The reaction typically involves the condensation of an α-haloketone with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea (B124793). chemhelpasap.com This method is valued for its simplicity, use of readily available starting materials, and generally high yields. chemhelpasap.comorganic-chemistry.org The synthesis can be performed under various conditions, from conventional heating in solvents like ethanol (B145695) to more modern approaches using microwave irradiation or microreactor systems to enhance reaction rates and yields. nih.govrsc.org
The synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (B189679) proceeds through the reaction of 4-fluorophenacyl bromide (an α-haloketone) and thiourea. The generally accepted mechanism for the Hantzsch synthesis involves a multi-step pathway: chemhelpasap.comresearchgate.net
Nucleophilic Attack : The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the 4-fluorophenacyl bromide. This step, an SN2 reaction, results in the formation of an S-alkylated isothiouronium bromide intermediate.
Intramolecular Cyclization : The intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the isothiourea moiety attacks the carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate, a 4-hydroxy-4,5-dihydro-1,3-thiazole derivative.
Dehydration : The final step is the acid-catalyzed dehydration of the cyclic intermediate. The elimination of a water molecule leads to the formation of the aromatic 2-aminothiazole (B372263) ring.
When the reaction is complete, the product is typically isolated as the hydrobromide salt, 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide. researchgate.net
Table 1: Key Steps in Hantzsch Synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine
| Step | Reactants | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | 4-Fluorophenacyl bromide + Thiourea | Isothiouronium bromide | SN2 Nucleophilic Substitution |
| 2 | Isothiouronium bromide | 4-Hydroxy-4,5-dihydrothiazole derivative | Intramolecular Cyclization |
| 3 | 4-Hydroxy-4,5-dihydrothiazole derivative | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | Dehydration/Aromatization |
The primary intermediate for the synthesis of the target compound is 4-fluorophenacyl bromide, also known as 2-bromo-1-(4-fluorophenyl)ethanone. chemeo.comnist.gov This α-haloketone is typically synthesized from 4-fluoroacetophenone via electrophilic α-bromination. Several effective brominating agents and conditions have been reported for this transformation.
Common synthetic methods include:
Direct Bromination : Reacting 4-fluoroacetophenone with elemental bromine (Br₂) in a suitable solvent like methanol (B129727) at low temperatures (e.g., 0°C) followed by stirring at room temperature. echemi.com
Using N-Bromosuccinimide (NBS) : A milder and often more selective method involves the use of N-bromosuccinimide as the bromine source. The reaction can be catalyzed by an acid, such as an ion-exchange resin (e.g., Amberlyst 15), in a solvent like ethyl acetate. echemi.com
The choice of method depends on factors like scale, desired purity, and handling considerations, as elemental bromine is highly corrosive and toxic. lookchem.com
Table 2: Comparison of Synthetic Routes for 4-Fluorophenacyl Bromide
| Reagent | Catalyst/Solvent | Typical Conditions | Advantages |
|---|---|---|---|
| Bromine (Br₂) | Methanol | 0°C to Room Temperature | Readily available reagent |
| N-Bromosuccinimide (NBS) | Amberlyst 15 / Ethyl Acetate | 40°C | Milder conditions, easier handling |
Researchers have developed numerous optimized protocols for the Hantzsch synthesis to improve efficiency, yield, and environmental friendliness. These optimizations can be applied to the synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and its analogues.
Key optimization strategies include:
Solvent Selection : While ethanol is a common solvent, studies have shown that various solvents, including water, methanol, and butanol, can be effective. nih.gov Solvent-free "green chemistry" approaches, where the neat reactants are heated or ground together, have also proven successful and can significantly reduce reaction times. organic-chemistry.org
Catalysis : While the Hantzsch reaction can proceed without a catalyst, acidic or basic catalysts can accelerate the process. For instance, silica-supported tungstosilicic acid has been used as a reusable, environmentally benign catalyst for one-pot Hantzsch syntheses. nih.gov
One-Pot Procedures : To improve efficiency, one-pot syntheses have been developed where the α-halogenation of the ketone and the subsequent condensation with thiourea occur in the same reaction vessel without isolating the intermediate α-haloketone. rsc.org This approach saves time and reduces waste.
Energy Sources : Microwave irradiation and ultrasonic irradiation are modern techniques used to dramatically shorten reaction times compared to conventional heating. nih.gov Microreactor systems offer precise control over reaction conditions and can lead to improved yields and purity. rsc.org
For the synthesis of 4-(4-bromophenyl)thiazol-2-amine, a related analogue, reacting p-bromoacetophenone and thiourea in the presence of iodine as a catalyst has been reported as an effective method. nih.gov This suggests that similar catalytic approaches could be beneficial for the 4-fluoro analogue.
Strategies for Structural Diversification and Derivatization
Once the 4-(4-Fluorophenyl)-1,3-thiazol-2-amine core is synthesized, it can be subjected to various chemical modifications to create a library of analogues. Diversification strategies typically focus on the reactive exocyclic amine group or substitutions on the aromatic rings.
The exocyclic amino group at the C2 position of the thiazole ring is a key site for derivatization. Although its nucleophilicity can be weak due to electron delocalization within the ring, it readily undergoes a variety of reactions. researchgate.net
Common N-substitution reactions include:
Acylation : The amine can be acylated using acyl chlorides or anhydrides to form N-acyl-2-aminothiazole derivatives (amides). nih.govnih.gov For example, reaction with chloroacetyl chloride yields an intermediate that can be further functionalized. researchgate.net
Formation of Ureas and Thioureas : Reaction with isocyanates or isothiocyanates provides the corresponding urea (B33335) or thiourea derivatives. nih.govmdpi.com
Alkylation and Arylation : N-alkylation can be achieved with alkyl halides, though controlling the degree of substitution can be challenging. acs.org
Schiff Base Formation : Condensation with various aromatic aldehydes can yield the corresponding Schiff bases (imines), which serve as versatile intermediates for further synthesis. nih.govnih.gov
These modifications allow for the introduction of a wide range of functional groups, altering the molecule's physicochemical properties.
Structural diversity can also be achieved by modifying the phenyl and thiazole rings.
Thiazole Ring Modification : The thiazole ring itself can be modified, most commonly at the C5 position. The C5 position is susceptible to electrophilic substitution. ias.ac.in For instance, 2-aminothiazoles can undergo halogenation (e.g., bromination or chlorination) at the C5 position. jocpr.com This halogenated intermediate can then be used in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to introduce new carbon-carbon or carbon-heteroatom bonds, further expanding the structural diversity of the scaffold. nih.govjocpr.com
Spectroscopic and Analytical Characterization of Synthesized Compounds
Following synthesis, the structural confirmation of this compound and its analogues is conducted using a combination of spectroscopic and analytical methods. These techniques provide detailed information about the molecular structure, functional groups, and elemental composition of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for elucidating the structure of these compounds. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of the atoms within the molecule.
For the free base, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, the ¹H-NMR spectrum, recorded in DMSO-d6, shows characteristic signals. The protons on the fluorophenyl group typically appear as multiplets in the aromatic region. For instance, a doublet of doublets can be observed around δ 7.84 ppm for the protons ortho to the fluorine atom, while the protons meta to the fluorine may appear around δ 7.18 ppm. rsc.org The lone proton on the thiazole ring (H-5) characteristically appears as a singlet, in this case around δ 6.93 ppm. rsc.org The amine (-NH₂) protons also present as a singlet, often broad, around δ 7.14 ppm. rsc.org
The ¹³C-NMR spectrum provides further structural confirmation. The carbon atoms of the thiazole ring show distinct signals, with the C-2 carbon (bonded to the amino group) appearing significantly downfield, around δ 168.9 ppm. rsc.org The C-4 carbon (bonded to the fluorophenyl group) resonates around δ 149.3 ppm, and the C-5 carbon appears at approximately δ 101.7 ppm. rsc.org The carbons of the 4-fluorophenyl group are distinguished by their coupling with the fluorine atom (JC-F). The carbon directly bonded to fluorine (C-F) shows a large coupling constant (around 243 Hz) and resonates around δ 160-163 ppm. rsc.org Other carbons in the phenyl ring appear at δ 115-132 ppm, with smaller C-F coupling constants. rsc.org
For hydrobromide salts, protonation can occur at the thiazole nitrogen or the exocyclic amino group, leading to shifts in the NMR signals. d-nb.info For example, in related N,4-diheteroaryl 2-aminothiazole hydrobromides, protonation significantly affects the chemical shifts of the protons and carbons within the heterocyclic rings. d-nb.info
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine
| Nucleus | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| ¹H-NMR (400 MHz, DMSO-d6) | 7.84 | dd, J = 8.8, 5.6 | 2H, Aromatic (ortho to F) |
| 7.18 | d, J = 8.9 | 2H, Aromatic (meta to F) | |
| 7.14 | s | 2H, -NH₂ | |
| 6.93 | s | 1H, Thiazole H-5 | |
| ¹³C-NMR (100 MHz, DMSO) | 168.9 | Thiazole C-2 | |
| 163.1, 160.7 | d, J = 242.7 | Aromatic C-F | |
| 149.3 | Thiazole C-4 | ||
| 132.0, 128.0, 127.9, 115.8, 115.6 | (d, J = 8.0), (d, J = 21.5) | Aromatic Carbons | |
| 101.7 | Thiazole C-5 |
Data sourced from reference rsc.org for the free base.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-aminothiazole derivatives shows several characteristic absorption bands. The N-H stretching vibrations of the primary amino group are typically observed as two bands in the region of 3450-3250 cm⁻¹. researchgate.net The aromatic C-H stretching appears around 3100-3000 cm⁻¹. mdpi.com A prominent band corresponding to the C=N stretching of the thiazole ring is usually found around 1635-1550 cm⁻¹. researchgate.netmdpi.com The C-F stretching vibration gives a strong absorption band in the 1250-1050 cm⁻¹ region. mdpi.com Other bands related to the thiazole ring and the aromatic system appear in the fingerprint region (below 1500 cm⁻¹).
Table 2: Typical IR Absorption Bands for 4-(Aryl)-1,3-thiazol-2-amine Analogues
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3438, 3284 | N-H stretch | Primary Amine (-NH₂) |
| 3130 - 3045 | C-H stretch | Aromatic |
| 1633 - 1554 | C=N stretch | Thiazole Ring |
| ~1570 | C=C stretch | Aromatic Ring |
| 1056 - 1250 | C-F stretch | Aryl-Fluoride |
Data compiled from references researchgate.netmdpi.com.
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compound, which helps in confirming its identity. For 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular formula (C₉H₇FN₂S), which is approximately 194.03. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Fragmentation patterns often involve the cleavage of the thiazole ring and loss of small molecules.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and empirical formula of the synthesized compound. For example, the elemental analysis of a related analogue, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, showed a close correlation between the calculated (C, 60.28%; H, 3.79%; N, 8.79%) and found (C, 60.30%; H, 3.76%; N, 8.90%) values. mdpi.com
Computational Chemistry and Molecular Modeling Studies of 4 4 Fluorophenyl 1,3 Thiazol 2 Aminehydrobromide and Analogues
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand and its target protein at the molecular level.
Analysis of Ligand-Target Protein Interactions and Binding Modes
Studies on analogues of 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have revealed key binding interactions with various protein targets. nih.govresearchgate.net For instance, molecular docking studies of these compounds against microbial and cancer-related proteins have demonstrated their ability to fit within the binding pockets of these targets. nih.govresearchgate.net The thiazole (B1198619) ring, a common scaffold in these molecules, often participates in crucial non-covalent interactions. For example, the sulfur atom of the thiazole ring has been observed to form bonds with amino acid residues like AsnB249, while the aromatic rings can engage in arene-H bonds with residues such as AsnA101. nih.gov
In the context of this compound, the fluorine atom on the phenyl ring is expected to play a significant role in modulating binding interactions. Fluorine can act as a hydrogen bond acceptor and can also participate in electrostatic and hydrophobic interactions, potentially enhancing the binding affinity and selectivity for the target protein. The amine group on the thiazole ring is also a key feature, capable of forming hydrogen bonds with the protein's active site residues, thereby anchoring the ligand within the binding pocket.
Prediction of Binding Affinities and Energetics
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a critical parameter in evaluating the potential of a ligand. For a series of 4-phenylthiazol-2-amine derivatives, docking studies have shown promising binding affinities against targets like the estrogen receptor-α (ER-α). eco-vector.com Many of these synthesized compounds exhibited dock scores ranging from -6.658 to -8.911 kcal/mol, which were superior to the standard drug tamoxifen (B1202) (-6.821 kcal/mol). eco-vector.com These findings suggest that the 4-phenylthiazol-2-amine scaffold is a promising framework for developing potent inhibitors. The specific binding affinity of this compound would depend on the specific protein target; however, based on the data from its analogues, it is anticipated to exhibit strong binding interactions.
Table 1: Predicted Binding Affinities of Analogous Thiazole Derivatives
| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 4-Phenylthiazol-2-amine derivative 1 | Estrogen Receptor-α | -8.911 |
| 4-Phenylthiazol-2-amine derivative 2 | Estrogen Receptor-α | -7.532 |
| 4-Phenylthiazol-2-amine derivative 3 | Estrogen Receptor-α | -6.658 |
Note: This table is interactive and based on data from reference eco-vector.com.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Potency
QSAR models are developed using a set of compounds with known biological activities. For thiazole derivatives, 2D-QSAR modeling has been employed to predict their biological activity against various targets, such as the enzyme Pin1, which is implicated in cancer. These models are built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). For a series of 25 thiazole derivatives, an MLR model demonstrated satisfactory performance with a squared correlation coefficient (R²) of 0.76 and a cross-validated R² of 0.63. An even more robust model was developed using an ANN, which showed an R² of 0.98. These models can be used to predict the biological potency of new, unsynthesized thiazole derivatives, including this compound.
Identification of Crucial Molecular Descriptors Influencing Activity
A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be topological, electronic, geometric, or physicochemical in nature. For the aforementioned series of thiazole derivatives, descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological descriptor (J) were found to be crucial for their activity.
Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability, which can influence binding to the target.
LogP: A measure of the compound's lipophilicity, which affects its ability to cross cell membranes.
ELUMO: Relates to the molecule's ability to accept electrons and can be important for certain types of chemical reactions and interactions.
Topological Descriptors (e.g., J): Describe the shape and branching of the molecule.
For this compound, the presence of the fluorine atom would significantly impact these descriptors, particularly LogP and electronic properties, which in turn would be expected to modulate its biological activity.
In Silico Assessment of Pharmacokinetic Properties (ADME) Relevant to Compound Optimization
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for evaluating the "drug-likeness" of a compound early in the discovery process. nih.gov These predictions help to identify potential liabilities that could lead to poor pharmacokinetics and eventual failure in clinical trials.
Studies on various thiazole derivatives have shown that they generally exhibit promising ADME properties. nih.govnih.gov For instance, many analogues of this compound are predicted to have good oral bioavailability and adhere to Lipinski's rule of five. derpharmachemica.com This rule suggests that orally active drugs should generally have a molecular weight of less than 500 daltons, a LogP of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
Table 2: Predicted ADME Properties of Analogous Thiazole Derivatives
| Compound Analogue | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule Violation |
|---|---|---|---|---|---|
| 4-(4-bromophenyl)-thiazol-2-amine derivative | < 500 | < 5 | < 5 | < 10 | 0 |
| (4-oxothiazolidin-2-yl)thiazolidine-2,4-dione derivative | < 500 | < 5 | < 5 | < 10 | 0 |
Note: This table is interactive and based on data from references nih.govnih.govderpharmachemica.com.
Conformational Analysis and Molecular Dynamics Simulations of this compound and Analogues
Computational chemistry and molecular modeling are indispensable tools for elucidating the three-dimensional structure, flexibility, and dynamic behavior of molecules. For this compound and its analogues, conformational analysis and molecular dynamics (MD) simulations provide critical insights into their structural preferences and stability, which are fundamental to understanding their chemical behavior and potential interactions with biological systems.
Conformational Analysis
Potential Energy Surface (PES) Scanning: A common technique to explore conformational possibilities is the relaxed potential energy surface scan. researchgate.netuni-muenchen.de This method involves systematically rotating one part of the molecule relative to another around a specific bond, while allowing the rest of the molecule's geometry to relax to its lowest energy state at each step. For the 4-phenyl-thiazole scaffold, the key dihedral angle is C-C-C-S, which describes the twist between the phenyl and thiazole rings.
Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energy of each conformation. mdpi.com A plot of energy versus the dihedral angle reveals the molecule's conformational landscape, highlighting low-energy, stable conformers (energy minima) and the energy barriers (energy maxima) that separate them. researchgate.netmdpi.com
For a typical 4-phenyl-1,3-thiazole derivative, the PES scan would likely reveal two primary low-energy conformations. mdpi.com Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the thiazole ring, a completely planar conformation (dihedral angle of 0°) is generally disfavored. Instead, the most stable conformers are expected to be non-planar, with the phenyl ring twisted relative to the thiazole ring. A study on similar benzothiazole (B30560) derivatives found that energetically stable conformers were identified by varying the dihedral angle between the two ring systems. mdpi.com The energy barrier to rotation between these stable forms provides information on the molecule's flexibility at room temperature.
Table 1: Hypothetical Potential Energy Scan Results for Phenyl-Thiazole Rotation This table illustrates the type of data generated from a relaxed potential energy surface scan for the dihedral angle between the phenyl and thiazole rings. The values are representative and not based on experimental or published data for the specific compound.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 2.5 | Eclipsed (Maximum) |
| 30 | 0.2 | Twisted |
| 45 | 0.0 | Stable Conformer (Minimum) |
| 90 | 3.0 | Perpendicular (Maximum) |
| 135 | 0.0 | Stable Conformer (Minimum) |
| 180 | 2.5 | Eclipsed (Maximum) |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, providing a more realistic picture of its conformational flexibility in a simulated physiological environment (e.g., in a solvent like water). nih.gov These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov
For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with solvent molecules. The interactions between all atoms are described by a force field. The system is then equilibrated at a specific temperature and pressure before a production run is performed to collect data. researchgate.net
Analysis of MD Trajectories: Several parameters are analyzed to understand the molecule's dynamics:
Root-Mean-Square Deviation (RMSD): This value measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial, energy-minimized conformation). A stable RMSD value over the course of the simulation suggests that the molecule is not undergoing major conformational changes and is stable in its environment.
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for each atom and indicates the fluctuation of that atom around its average position. Higher RMSF values suggest greater flexibility in that region of the molecule. For the target compound, higher fluctuations might be expected in the amino group and the rotatable phenyl ring.
Dihedral Angle Distribution: By monitoring the key dihedral angle between the phenyl and thiazole rings throughout the simulation, a distribution plot can be generated. researchgate.netutah.edu The peaks in this distribution correspond to the most frequently adopted conformations, which should align with the low-energy conformers identified by the PES scan.
While specific MD simulation data for this compound is not publicly available, studies on related phenylthiazole derivatives have utilized MD simulations to assess the stability of ligand-protein complexes, confirming that the ligands maintain stable conformations within binding pockets. researchgate.netresearchgate.net
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation This table shows representative data that would be obtained from a molecular dynamics simulation trajectory analysis. The values are for illustrative purposes to demonstrate the typical outputs of such a study.
| Analysis Metric | Hypothetical Value/Observation | Interpretation |
|---|---|---|
| Average RMSD | 1.5 Å | The molecule maintains a stable conformation throughout the simulation. |
| RMSF of Phenyl Ring | High | Indicates rotational flexibility around the connecting single bond. |
| RMSF of Thiazole Ring | Low | The core thiazole structure is rigid. |
| Dominant Dihedral Angle | ~45° and ~135° | Confirms the preference for non-planar conformations as predicted by conformational analysis. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via a multi-step process:
Thiazole ring formation : React 4-fluorophenyl thiourea with α-bromo ketones (e.g., bromoacetone) under acidic conditions to form the thiazole core .
Amine functionalization : Introduce the amine group via nucleophilic substitution or condensation reactions, followed by hydrobromide salt formation using HBr in a polar solvent .
Intermediate characterization : Use / NMR to confirm regiochemistry (e.g., thiazole C-2 substitution) and LC-MS to verify molecular weight .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Employ HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity is acceptable for most studies .
- Structural confirmation : Combine X-ray crystallography (for unambiguous conformation) with FT-IR to identify functional groups (e.g., N–H stretch at ~3300 cm) .
- Salt form verification : Conduct elemental analysis (C, H, N, S, Br) to confirm the hydrobromide stoichiometry .
Advanced Research Questions
Q. How can computational modeling optimize reaction yields for derivatives of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and identify rate-limiting steps in thiazole ring formation .
- Reaction condition screening : Apply high-throughput experimentation (HTE) with automated liquid handlers to test solvent/base combinations (e.g., DMF/KCO vs. MeCN/EtN) .
- Case study : Evidence shows microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating for analogous thiazoles .
Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl-thiazole derivatives?
- Methodological Answer :
- Comparative assays : Re-test the compound under standardized conditions (e.g., fixed ATP concentration in kinase inhibition assays) to minimize variability .
- Structural analogs : Synthesize and compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substituents) to isolate electronic effects .
- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to correlate substituent patterns with IC trends across studies .
Q. How can researchers design experiments to probe the mechanism of action for this compound in kinase inhibition?
- Methodological Answer :
Kinase profiling : Screen against a panel of 100+ kinases using radiometric or fluorescence-based assays to identify selectivity .
Binding mode analysis : Perform molecular docking (AutoDock Vina) and validate with SPR (surface plasmon resonance) to measure binding kinetics (K, k/k) .
Mutagenesis studies : Engineer kinase mutants (e.g., ATP-binding pocket residues) to confirm critical interactions predicted by docking .
Methodological Challenges and Solutions
Q. What experimental controls are critical when studying hydrolytic stability of the hydrobromide salt?
- Answer :
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 40°C for 14 days; monitor via HPLC .
- Counterion effects : Compare degradation rates with hydrochloride or trifluoroacetate salts to isolate Br-specific interactions .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., 0.01% Tween-80) to maintain colloidal stability .
- Prodrug design : Synthesize phosphate or PEGylated derivatives to enhance hydrophilicity without altering target affinity .
Data Interpretation and Reporting
Q. How should conflicting crystallographic data (e.g., bond angles in the thiazole ring) be reconciled?
- Answer :
- Temperature effects : Compare data collected at 100 K vs. 298 K; thermal motion may distort angles .
- Software validation : Re-process raw diffraction data with multiple programs (ShelX, Olex2) to rule out refinement artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
